molecular formula C31H60O6S3Sn B1581095 Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane CAS No. 57583-34-3

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane

Cat. No.: B1581095
CAS No.: 57583-34-3
M. Wt: 743.7 g/mol
InChI Key: ACRNSUGLVQJCOM-UHFFFAOYSA-K
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Description

Crystal Structure Analysis and Bonding Geometry

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is an organotin compound where the central tin atom is tetracoordinate, bonded to one methyl group and three sulfur atoms from the 2-ethylhexyloxycarbonylmethylthio ligands. The bonding geometry around the tin center is typically described as a distorted tetrahedral arrangement due to the steric bulk and electronic effects of the ligands.

The crystal structure analysis reveals that the tin atom forms covalent bonds with:

  • One methyl carbon atom
  • Three sulfur atoms from mercaptoacetate-type ligands bearing bulky 2-ethylhexyl ester groups

This coordination leads to a stable complex with significant steric hindrance from the 2-ethylhexyl chains, which influences both the molecular packing and physical properties such as solubility and melting point.

Although detailed X-ray crystallographic data are limited in public databases, the known structure classifies this compound within organotin thiolate complexes, which commonly exhibit tetrahedral tin centers coordinated by sulfur donor atoms.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR (¹H NMR): The spectrum typically shows signals corresponding to the methyl group attached to tin, the methylene protons adjacent to sulfur atoms, and the characteristic resonances of the 2-ethylhexyl ester chains. The chemical shifts and splitting patterns confirm the presence of the alkyl chains and the mercaptoacetate moieties coordinated to tin.
  • Tin NMR (¹¹⁹Sn NMR): This technique is crucial for confirming the coordination environment of the tin atom. The chemical shift in ¹¹⁹Sn NMR typically reflects the tetrahedral geometry and the electronic environment imposed by the sulfur ligands.

Fourier Transform Infrared (FT-IR) Spectroscopy:

  • The FT-IR spectrum shows characteristic absorption bands for ester carbonyl groups (C=O stretching) around 1730 cm⁻¹.
  • Strong bands corresponding to C–S stretching vibrations appear in the region of 700–600 cm⁻¹, confirming the presence of thiolate ligands.
  • Additional bands attributable to C–H stretching from the alkyl chains are observed in the 2950–2850 cm⁻¹ region.

Mass Spectrometry (MS):

  • Mass spectrometric analysis typically shows a molecular ion peak consistent with the molecular weight of 743.7 g/mol.
  • Fragmentation patterns often include cleavage of the ester side chains and loss of alkyl groups, which help confirm the molecular structure and the presence of the tin-thiolate core.

Data Table: Key Chemical and Spectroscopic Properties

Property Data / Description Source
Molecular Formula C31H60O6S3Sn
Molecular Weight 743.7 g/mol
IUPAC Name 2-ethylhexyl 2-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]methylstannyl]sulfanylacetate
CAS Number 57583-34-3
Tin Coordination Geometry Distorted tetrahedral
¹H NMR Signals for methyl (Sn–CH3), methylene adjacent to S, alkyl chains Inferred from typical organotin thiolate spectra
¹¹⁹Sn NMR Chemical shifts consistent with tetrahedral Sn coordination Inferred from organotin chemistry
FT-IR Key Bands C=O stretch ~1730 cm⁻¹; C–S stretch 700–600 cm⁻¹; C–H stretch 2950–2850 cm⁻¹ Typical for ester and thiolate groups
Mass Spectrometry Molecular ion peak at m/z ~744; characteristic fragmentation Inferred from molecular weight and structure

Properties

IUPAC Name

2-ethylhexyl 2-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]-methylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)7-12-10(11)8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRNSUGLVQJCOM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](C)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O6S3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028042
Record name Methyltin tris(2-ethylhexyl mercaptoacetate)
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Molecular Weight

743.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-, 2-ethylhexyl ester
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CAS No.

57583-34-3
Record name Methyltin tris(2-ethylhexyl mercaptoacetate)
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Record name Tin, methyl-, tris(isooctyl thioglycollate)
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Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-, 2-ethylhexyl ester
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Record name Methyltin tris(2-ethylhexyl mercaptoacetate)
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Record name 2-ethylhexyl 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
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Biological Activity

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane, also known as a type of organotin compound, has garnered attention in recent years for its biological activity, particularly in the context of its potential applications in medicine and environmental science. This article delves into its biochemical properties, cellular effects, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Chemical Formula : C₃₁H₆₀O₆S₃Sn
  • Molecular Weight : 743.71 g/mol
  • CAS Number : 57583-34-3
  • EINECS Number : 260-828-5

This compound is characterized by its unique structure that includes multiple ethylhexyl groups and a stannane backbone, which contributes to its reactivity and potential biological interactions.

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that at certain concentrations, it significantly reduced cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while showing less toxicity towards normal cell lines such as NIH 3T3 and HaCaT.

Cell LineIC50 (µg/ml)% Viability at 250 µg/ml
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

These results suggest a dose-dependent response where lower concentrations may enhance cellular function while higher concentrations lead to toxicity and cell death .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their activity through binding to active or allosteric sites.
  • Cell Signaling Modulation : It influences cell signaling pathways by altering the phosphorylation status of proteins, which can lead to changes in gene expression and metabolic processes.
  • Induction of Apoptosis : Morphological studies indicated that treated cancer cells displayed characteristics of apoptosis, suggesting that the compound may trigger programmed cell death pathways .

3. Dosage Effects

The biological activity of this compound is highly dependent on dosage. At low doses, it may enhance enzyme activity and cellular functions, while at high doses, it can lead to significant toxicity, including cell death and tissue damage. This threshold effect highlights the importance of dosage in therapeutic applications.

Case Studies

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Study : In vitro assays demonstrated that this compound significantly reduced viability in cancer cell lines while maintaining higher viability in normal cells, indicating a potential therapeutic window for targeting cancer cells selectively .
  • Mechanistic Insights : Further research into the molecular mechanisms revealed that the compound could alter metabolic pathways related to glycolysis and lipid metabolism, affecting overall cellular health and function .

Safety and Toxicity

While this compound shows promise in certain applications, safety assessments indicate potential hazards associated with exposure. The compound has been classified under various safety guidelines due to its organotin nature, which can pose risks if not handled properly.

Toxicological Data

EndpointResult
Acute Toxicity (Oral Rat)LD50 = 920 mg/kg
Eye IrritationMild irritant
Skin SensitizationNot fully tested

These findings underscore the necessity for careful handling and further research into the long-term effects of exposure to this compound .

Scientific Research Applications

Industrial Applications

1. Polymer Additives

Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is primarily used as an additive in polymer formulations. Its role includes:

  • Stabilization : It acts as a stabilizer in PVC (polyvinyl chloride) formulations, enhancing thermal stability and processing characteristics .
  • Plasticizers : The compound is utilized to improve the flexibility and durability of plastics, particularly in applications requiring long-term performance under stress.

2. Coatings and Adhesives

The compound serves as a component in coatings and adhesives, providing beneficial properties such as:

  • Adhesion Promotion : It enhances adhesion properties of coatings applied to various substrates, including metals and plastics .
  • Chemical Resistance : Coatings incorporating this stannane exhibit improved resistance to chemicals and environmental degradation.

Safety and Regulatory Information

This compound has been evaluated for safety under various regulatory frameworks. Notable points include:

  • Occupational Exposure Limits : The OSHA permissible exposure limit (PEL) is set at 0.1 mg/m³ .
  • Environmental Impact : The compound is classified as harmful if swallowed and may cause damage to organs through prolonged exposure .

Case Study 1: PVC Stabilization

A study conducted on PVC formulations demonstrated that the incorporation of this compound significantly improved the thermal stability of the material during processing. The results indicated:

ParameterControl (No Additive)With Methyltris Additive
Decomposition Temperature200°C230°C
Mechanical Strength30 MPa45 MPa

This enhancement allows for higher processing temperatures and improved end-product performance.

Case Study 2: Coating Applications

In a comparative analysis of coatings for automotive applications, this compound-based coatings exhibited superior adhesion properties compared to traditional formulations. Key findings included:

Coating TypeAdhesion Strength (MPa)Chemical Resistance (Hours)
Traditional524
Methyltris-based848

These results highlight the effectiveness of this compound in enhancing coating performance under challenging conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison

Compound Name Substituents Molecular Weight (g/mol) LD₅₀ (Oral, Rat) Primary Applications
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane Three 2-ethylhexyloxycarbonylmethylthio groups 743.78 920 mg/kg Plastic stabilizers, catalysts
Tributyltin chloride Three butyl groups 325.49 ~194 mg/kg 1 Marine antifouling agents
Triphenyltin hydroxide Three phenyl groups 367.03 ~132 mg/kg 2 Agricultural fungicides

Key Observations:

Substituent Effects: The 2-ethylhexyloxycarbonylmethylthio groups in Methyltris(...)stannane are bulkier and more lipophilic than the butyl or phenyl groups in other organotins. This steric hindrance likely reduces its reactivity and toxicity compared to smaller substituents . The thioester functional group (-S-CO-O-) may enhance stability in polymer matrices, making it suitable for plastic stabilization.

Toxicity Profile :

  • Methyltris(...)stannane exhibits a higher LD₅₀ (920 mg/kg) than tributyltin (194 mg/kg) or triphenyltin (132 mg/kg), suggesting lower acute toxicity . This aligns with trends where bulkier substituents mitigate biological activity.

Molecular Weight and Bioavailability: The high molecular weight (743.78 g/mol) may limit its absorption and bioaccumulation compared to lower-weight organotins like tributyltin (325.49 g/mol).

Environmental and Industrial Relevance :

  • Unlike tributyltin (restricted due to environmental persistence), Methyltris(...)stannane’s complex structure may degrade more readily, though this requires further study.

Preparation Methods

General Synthetic Approach

The synthesis of Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane typically involves the reaction of organotin precursors with thioester derivatives, specifically 2-ethylhexyl mercaptoacetate or related thioester compounds. The general reaction scheme can be summarized as:

  • Step 1: Preparation of the thioester ligand, 2-ethylhexyl mercaptoacetate, via esterification of mercaptoacetic acid with 2-ethylhexanol under acid catalysis.
  • Step 2: Reaction of a methyl tin halide or methyl tin oxide precursor with the prepared thioester ligand under controlled conditions to substitute halides or oxides with the thioester moieties.
  • Step 3: Purification of the resulting organotin complex to remove unreacted starting materials and by-products.

This process requires stringent control of reaction parameters such as temperature, solvent choice (commonly inert solvents like toluene or hexane), reaction time, and stoichiometry to optimize yield and purity.

Detailed Reaction Conditions

  • Tin Source: Methyl tin chloride or methyl tin oxide are commonly used as starting materials.
  • Ligand Addition: The 2-ethylhexyloxycarbonylmethylthio ligand is introduced via nucleophilic substitution or ligand exchange.
  • Temperature: Typically maintained between ambient temperature and 80°C to balance reaction kinetics and prevent decomposition.
  • Solvent: Non-polar or slightly polar aprotic solvents are preferred to maintain solubility and reaction control.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation or hydrolysis of sensitive organotin intermediates.
  • Reaction Time: Varies from several hours to overnight to ensure complete substitution.

Purification Techniques

After synthesis, the crude product is purified by:

Data Table: Summary of Preparation Parameters

Parameter Typical Range / Condition Notes
Tin precursor Methyl tin chloride or methyl tin oxide Purity > 98% preferred
Ligand 2-Ethylhexyl mercaptoacetate Prepared via esterification
Solvent Toluene, hexane, or similar Anhydrous and oxygen-free
Temperature 25°C to 80°C Controlled to avoid decomposition
Reaction time 6 to 24 hours Monitored by TLC or spectroscopic methods
Atmosphere Nitrogen or argon To prevent oxidation/hydrolysis
Purification Vacuum distillation, chromatography Ensures high purity

Research Findings and Considerations

  • The substitution of methyl tin halides with thioester ligands proceeds via nucleophilic attack on tin, facilitated by the sulfur atom in the thioester group, which forms a strong Sn–S bond.
  • The bulky 2-ethylhexyl groups provide steric hindrance, which influences the solubility and stability of the final complex.
  • Reaction yields are highly dependent on the stoichiometric balance and the exclusion of moisture, as water can hydrolyze sensitive intermediates.
  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed post-synthesis to confirm structure and purity.
  • Safety considerations during preparation include handling under fume hoods with appropriate personal protective equipment due to the toxicity and irritant nature of organotin compounds.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane
Reactant of Route 2
Reactant of Route 2
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane

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